Cas no 878807-47-7 (2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy-)
2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy-
- 6-methoxy-3,4-dihydro-2H-thiochromen-3-amine
- 6-METHOXY-THIOCHROMAN-3-YLAMINE,
- 6-METHOXYTHIOCHROMAN-3-AMINE
- 6-Methoxy-thiochroman-3-ylamine
- 6-METHOXY-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-3-AMINE
- CS-0456866
- 3-amino-6-methoxy-3,4-dihydro-2H-1-benzothiopyran
- JWKGMNODNVRFFQ-UHFFFAOYSA-N
- 878807-47-7
- 3-amino-6-methoxy-3,4-dihydro-2H -1-benzothiopyran
- AB18488
- FT-0692901
- DTXSID60620021
- SCHEMBL9085563
- AKOS006294900
- 6-Methoxythiochroman-3-ylamine
- DB-350610
-
- MDL: MFCD04114515
- Inchi: 1S/C10H13NOS/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5,8H,4,6,11H2,1H3
- InChI Key: JWKGMNODNVRFFQ-UHFFFAOYSA-N
- SMILES: S1C2C=CC(=CC=2CC(C1)N)OC
Computed Properties
- Exact Mass: 195.07200
- Monoisotopic Mass: 195.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 60.6Ų
Experimental Properties
- PSA: 60.55000
- LogP: 2.37100
2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162712-1g |
6-Methoxy-thiochroman-3-ylamine |
878807-47-7 | 97% | 1g |
$660 | 2021-06-17 | |
| Alichem | A449042522-1g |
6-Methoxythiochroman-3-amine |
878807-47-7 | 97% | 1g |
$607.76 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0047-1g |
6-Methoxy-thiochroman-3-ylamine |
878807-47-7 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0047-5g |
6-Methoxy-thiochroman-3-ylamine |
878807-47-7 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0047-500mg |
6-Methoxy-thiochroman-3-ylamine |
878807-47-7 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0047-250mg |
6-Methoxy-thiochroman-3-ylamine |
878807-47-7 | 96% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0047-100mg |
6-Methoxy-thiochroman-3-ylamine |
878807-47-7 | 96% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0047-50mg |
6-Methoxy-thiochroman-3-ylamine |
878807-47-7 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527533-50mg |
6-Methoxythiochroman-3-amine |
878807-47-7 | 98% | 50mg |
¥1718.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527533-100mg |
6-Methoxythiochroman-3-amine |
878807-47-7 | 98% | 100mg |
¥2695.00 | 2024-04-27 |
2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy- Suppliers
2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy- Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2H-1-Benzothiopyran-3-amine,3,4-dihydro-6-methoxy-
Professional Introduction to 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-6-methoxy- (CAS No. 878807-47-7)
The compound 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-6-methoxy- (CAS No. 878807-47-7) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of heterocyclic scaffolds that exhibit promising biological activities. This molecule, characterized by its benzothiopyran core structure, has garnered attention due to its potential applications in drug discovery and development. The presence of an amine functional group at the 3-position and a methoxy substituent at the 6-position introduces unique electronic and steric properties that make it a valuable candidate for further investigation.
Recent research in medicinal chemistry has highlighted the importance of benzothiopyran derivatives in the development of novel therapeutic agents. These compounds are known for their ability to interact with biological targets in diverse ways, making them suitable for a wide range of pharmacological applications. The 3,4-dihydro-6-methoxy moiety in particular has been shown to enhance the solubility and bioavailability of the molecule, which is a critical factor in drug design. This feature, combined with the amine group's potential for hydrogen bonding interactions, makes 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-6-methoxy- a compelling candidate for further exploration.
One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. For instance, benzothiopyran derivatives have been reported to exhibit anti-inflammatory, antiviral, and anticancer properties. The amine group at the 3-position can serve as a site for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets. This flexibility is particularly valuable in drug discovery pipelines where precise molecular modifications can significantly impact efficacy and selectivity.
The synthesis of 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-6-methoxy- involves multi-step organic transformations that highlight the synthetic prowess of modern pharmaceutical chemistry. Key steps include cyclization reactions to form the benzothiopyran core, followed by functional group transformations to introduce the amine and methoxy groups. These synthetic strategies not only demonstrate the compound's accessibility but also provide insights into potential pathways for scaling up production.
In terms of biological activity, preliminary studies have suggested that this compound may possess inhibitory effects on certain enzymes and receptors relevant to human health. For example, analogs of benzothiopyran have been investigated for their potential as kinase inhibitors or as modulators of ion channels. While more extensive research is needed to fully elucidate its mechanism of action, these initial findings are promising and warrant further investigation.
The role of computational chemistry in studying 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-6-methoxy- cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. By simulating these interactions, scientists can gain valuable insights into its potential pharmacological effects and optimize its structure for better performance. This interdisciplinary approach is becoming increasingly important in modern drug discovery.
Future directions for research on this compound may include exploring its derivatives and analogs to identify more potent and selective bioactive molecules. Additionally, investigating its pharmacokinetic properties will be crucial for understanding how it behaves within living systems. These studies will not only contribute to our fundamental understanding of benzothiopyran chemistry but also provide new leads for therapeutic development.
The significance of 2H-1-Benzothiapyran-3-am ine, 3,4-dihydro,6-methoxy, extends beyond its immediate applications in drug discovery. It serves as a testament to the power of heterocyclic chemistry in creating novel molecular entities with diverse biological activities. As research continues to uncover new applications for this class of compounds, it is likely that CAS No. 878807-47 will become an increasingly important reference point in pharmaceutical chemistry.
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